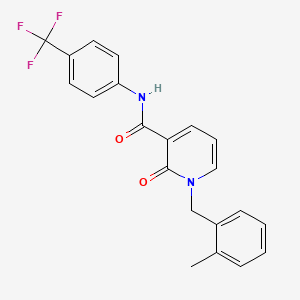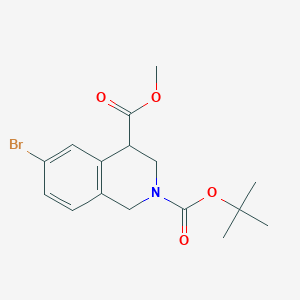
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide involves intricate chemical reactions. For instance, the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases yields 1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxamides and 3-amino-4-cyano-5,6,7,8-tetrahydroisoquinolines through a Smiles-type rearrangement, showcasing a method for synthesis with good to excellent yields (Sirakanyan et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds plays a crucial role in their reactivity and potential biological activity. For instance, the single crystal structure of N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been reported, providing insights into the structural basis of its activity (Gao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide and its derivatives are diverse. A significant reaction is the Cu-catalyzed radical cascade annulations of alkyne-tethered N-alkoxyamides, providing an efficient synthesis of isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones, highlighting the compound's versatility in forming structurally complex and biologically interesting molecules (Chen et al., 2018).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure. While specific data on N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide's physical properties were not directly found, related research on the synthesis and characterization of similar compounds provides insight into methods for analyzing physical properties, such as melting points, solubility, and crystalline structure (Zaki et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and functional groups. Studies on similar compounds, such as the synthesis and cytotoxic activity of carboxamide derivatives, help understand the chemical behavior and potential biological activities of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide derivatives (Deady et al., 2000).
科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, including compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide, have been recognized for their diverse therapeutic potentials. Initially known for neurotoxicity, certain tetrahydroisoquinolines later emerged as neuroprotective agents, particularly against Parkinsonism. Furthermore, this class of compounds has been instrumental in anticancer drug discovery, with trabectedin being a notable example approved by the US FDA for treating soft tissue sarcomas (Singh & Shah, 2017).
Antitubercular Activity
Modification and evaluation of isoniazid structures, including derivatives that might be structurally related to the compound , have demonstrated significant antitubercular activity against various strains of Mycobacterium tuberculosis. This suggests the potential for tetrahydroisoquinoline derivatives to contribute to the development of new antitubercular agents (Asif, 2014).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including tetrahydroisoquinolines, possess a broad spectrum of biological activities, such as antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, and anti-Alzheimer’s disease potentials. These activities underscore the importance of this chemical class in the development of novel therapeutic agents for a variety of central nervous system (CNS) and other disorders (Danao et al., 2021).
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10(19)18-7-5-11-2-3-13(8-12(11)9-18)17-15(20)14-4-6-16-21-14/h2-4,6,8H,5,7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXYSYJABATPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2495236.png)
![7-ethyl-5-((3-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495237.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)

![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495242.png)

![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2495245.png)
![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)
![N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2495249.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)